molecular formula C27H20N6O3 B1656106 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide CAS No. 50440-30-7

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide

Katalognummer B1656106
CAS-Nummer: 50440-30-7
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: KUBNLSZSAIOAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(6-Nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide, also referred to as NQAP, is a heterocyclic amide compound with a nitroquinolin-4-yl ring and a pyridin-4-ylamino ring, which are connected by a benzamide bridge . It is a research tool used in pharmacology and cell biology .


Molecular Structure Analysis

NQAP has a molecular weight of 476.5 g/mol . The molecular structure includes a nitroquinolin-4-yl ring and a pyridin-4-ylamino ring, which are connected by a benzamide bridge .


Physical And Chemical Properties Analysis

NQAP has a melting point of 296.9 °C and a boiling point of 630.64 °C .

Wissenschaftliche Forschungsanwendungen

HDAC Inhibition and Anticancer Potential

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide and similar compounds have been explored primarily for their potential in cancer treatment due to their ability to inhibit histone deacetylases (HDACs). For instance, a related compound, MGCD0103, is an orally active HDAC inhibitor showing promise as an anticancer drug (Zhou et al., 2008). It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations and has entered clinical trials due to its significant antitumor activity.

Analytical Methods in Pharmaceutical Research

In pharmaceutical research, related compounds are used as reference substances in analytical methods. For example, nonaqueous capillary electrophoresis has been used for the separation of imatinib mesylate and related substances, including compounds structurally similar to 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide (Ye et al., 2012).

Synthesis and Derivative Studies

Several studies have focused on the synthesis of this compound and its derivatives for potential biological applications. For example, Gong Ping (2007) detailed an improved synthetic process for a similar compound, which has practical advantages like mild conditions and good yield (Ping, 2007). These synthetic processes are crucial for exploring the biological activities of these compounds.

Potential in Antimicrobial and Anti-inflammatory Research

A study on substituted quinazolinone derivatives, including compounds structurally related to 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide, revealed significant antibacterial and anti-inflammatory activities (Debnath & Manjunath, 2011). This suggests potential applications in developing new antibacterial and anti-inflammatory drugs.

Antipsychotic Agent Research

Compounds similar to 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide have been evaluated as potential antipsychotic agents. They were tested for their binding to dopamine and serotonin receptors, indicating a possible application in the treatment of psychiatric disorders (Norman et al., 1996).

Wirkmechanismus

NQAP is a potent inhibitor of voltage-gated potassium channels (Kv1.2 and Kv1.3). This compound binds to the extracellular domain of the potassium channel, blocking the ion channel pore and inhibiting ion flow through it .

Safety and Hazards

There is no hazardous surcharge associated with NQAP . It is for research use only and not for human or veterinary use .

Eigenschaften

IUPAC Name

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBNLSZSAIOAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403999
Record name MLS000766132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50440-30-7
Record name MLS000766132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000766132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.